Eltrombopag olamine

説明

エルトロボパグオラミンは、血小板数が異常に少ない状態である血小板減少症の治療に主に使用されるトロンボポエチン受容体アゴニストです。慢性免疫性血小板減少症や重症再生不良性貧血の患者に特に効果的です。 エルトロボパグオラミンは骨髄における血小板の産生を刺激することにより、出血やあざのリスクを軽減します .

2. 製法

合成経路と反応条件: エルトロボパグオラミンの合成にはいくつかの重要なステップが含まれます。一般的な方法の1つは、3'-アミノ-2'-ヒドロキシ-ビフェニル-3-カルボン酸とアセト酢酸アルキルエステルのアゾカップリング反応から中間体を形成することです。 この中間体は次に、3,4-ジメチルベンゼンヒドラジンとの縮合環化を受け、エルトロボパグオラミンを生成します .

工業的生産方法: エルトロボパグオラミンの工業的生産は、通常、エルトロボパグを含む反応混合物を塩基で処理し、その後、精製工程を経て最終生成物を得ることを伴います。 このプロセスは、経済的で環境に優しいように設計されており、大規模生産に適しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of eltrombopag olamine involves several key steps. One common method starts with the azo coupling reaction of 3’-amino-2’-hydroxy-biphenyl-3-carboxylic acid with acetoacetic acid alkyl ester to form an intermediate. This intermediate then undergoes condensation cyclization with 3,4-dimethyl benzene hydrazine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves treating a reaction mixture containing eltrombopag with a base, followed by purification processes to obtain the final product. The process is designed to be economical and environmentally friendly, making it suitable for large-scale production .

化学反応の分析

反応の種類: エルトロボパグオラミンは、酸化、還元、および抱合を含むさまざまな化学反応を起こします。in vitro研究では、エルトロボパグオラミンの酸化代謝は主にCYP1A2やCYP2C8などの酵素によって媒介されることが示されています。 さらに、UGT1A1およびUGT1A3を含むグルクロン酸抱合反応は、その代謝において重要な役割を果たします .

一般的な試薬と条件: エルトロボパグオラミンの合成および反応に使用される一般的な試薬には、アセト酢酸アルキルエステル、3,4-ジメチルベンゼンヒドラジン、および精製プロセスに使用されるさまざまな塩基が含まれます。 反応条件は、通常、最適な収率を確保するために、制御された温度とpHレベルで行われます .

主な生成物: エルトロボパグオラミンの反応から生成される主な生成物には、さまざまな中間体と最終的なビセチルアミン塩形態が含まれ、これは医療治療で使用される有効成分です .

4. 科学研究への応用

エルトロボパグオラミンは、特に医学と生物学の分野で、幅広い科学研究への応用があります。それは血小板減少症と重症再生不良性貧血の治療に広く使用されています。 さらに、慢性C型肝炎や特定の種類の癌などの他の病状の治療に潜在的な使用について研究されています .

化学では、エルトロボパグオラミンは、トロンボポエチン受容体アゴニストとその作用機序を研究するためのモデル化合物として使用されます。 そのユニークな化学構造と特性により、研究者は新しい治療薬を探求するための貴重なツールとなっています .

科学的研究の応用

Treatment of Chronic Immune Thrombocytopenic Purpura (ITP)

Overview:

Eltrombopag olamine is primarily indicated for adults with chronic immune thrombocytopenic purpura who have not responded adequately to corticosteroids or immunoglobulins. It stimulates the bone marrow to produce more platelets, thereby reducing the risk of bleeding associated with low platelet counts.

Clinical Efficacy:

- In clinical trials such as ENABLE 1 and ENABLE 2, patients receiving eltrombopag showed significant improvements in platelet counts compared to placebo groups. For instance, after treatment, 79% of patients on eltrombopag achieved a platelet count of 50–400 x 10^9/L at least once during the study period .

- The initial dose is typically 50 mg once daily, with adjustments based on platelet counts. The maximum recommended dose is 75 mg daily .

Data Table: Efficacy of Eltrombopag in ITP Trials

| Trial Name | Patient Group | Initial Dose | Response Rate (%) | Follow-up Duration |

|---|---|---|---|---|

| ENABLE 1 | ITP Patients | 25 mg/day | 79% | 6 months |

| ENABLE 2 | ITP Patients | 50 mg/day | 79% | 6 months |

Treatment of Thrombocytopenia in Chronic Hepatitis C

Overview:

Eltrombopag is also utilized in managing thrombocytopenia in patients with chronic hepatitis C, particularly to facilitate interferon-based therapy. By increasing platelet counts, it allows patients to initiate and maintain antiviral treatment effectively.

Clinical Findings:

- Studies indicate that eltrombopag can significantly enhance the likelihood of achieving sustained virologic response (SVR), which is crucial for reducing mortality and the incidence of liver-related complications .

- The compound has been shown to improve treatment adherence by allowing higher doses of interferon without the risk of bleeding complications due to low platelet counts.

Use in Severe Aplastic Anemia

Overview:

In patients with severe aplastic anemia, eltrombopag is employed as part of a combination therapy strategy. It is used alongside standard immunosuppressive treatments to enhance platelet production.

Clinical Evidence:

- A clinical trial demonstrated that eltrombopag improved platelet counts and reduced the need for transfusions in patients who had previously failed other treatments .

- The drug's mechanism helps stimulate megakaryocyte proliferation, leading to increased platelet production from bone marrow progenitor cells.

Case Study 1: Chronic Immune Thrombocytopenic Purpura

A patient with chronic immune thrombocytopenic purpura who had previously undergone splenectomy and failed multiple treatments was administered eltrombopag. After six months of treatment, the patient's platelet count stabilized above the threshold required for safe daily activities, significantly improving quality of life.

Case Study 2: Chronic Hepatitis C

A cohort study involving patients with chronic hepatitis C treated with eltrombopag alongside pegylated interferon showed a marked increase in SVR rates compared to historical controls not receiving eltrombopag. This highlights its role in optimizing antiviral therapy outcomes.

Safety Profile and Considerations

While this compound is effective, it carries potential risks such as hepatotoxicity and increased incidence of thromboembolic events. Monitoring liver function tests and platelet counts during treatment is essential to mitigate these risks .

作用機序

エルトロボパグオラミンは、トロンボポエチン受容体の膜貫通ドメインと相互作用することにより、その効果を発揮します。この相互作用は、STATおよびJAKタンパク質のリン酸化を刺激し、骨髄における血小板産生の増加につながります。 他のトロンボポエチン受容体アゴニストとは異なり、エルトロボパグオラミンはAKT経路を活性化しません .

類似化合物:

- ロミプロスチム

- アバトロムボパグ

- ルストロンボパグ

比較: エルトロボパグオラミンは、トロンボポエチン受容体の膜貫通ドメインに結合する能力においてユニークです。一方、ロミプロスチムやアバトロムボパグなどの他の類似した化合物は、異なるドメインに結合します。 このユニークな結合メカニズムにより、エルトロボパグオラミンは内因性トロンボポエチンと相乗的に働き、血小板産生を刺激する効力を高めます .

類似化合物との比較

- Romiplostim

- Avatrombopag

- Lusutrombopag

Comparison: Eltrombopag olamine is unique in its ability to bind to the transmembrane domain of the thrombopoietin receptor, whereas other similar compounds like romiplostim and avatrombopag bind to different domains. This unique binding mechanism allows this compound to work synergistically with endogenous thrombopoietin, enhancing its efficacy in stimulating platelet production .

生物活性

Eltrombopag olamine is a small-molecule thrombopoietin receptor (TPO-R) agonist primarily used to treat thrombocytopenia in various clinical settings, including chronic immune thrombocytopenic purpura (ITP) and hepatitis C. Its biological activity is characterized by its ability to stimulate megakaryocyte proliferation and platelet production, thereby increasing platelet counts in patients.

This compound exerts its effects by binding to the TPO receptor (c-Mpl), leading to the activation of downstream signaling pathways that promote megakaryopoiesis and thrombopoiesis. The compound has been shown to activate the signal transducer and activator of transcription (STAT) pathway, which is crucial for megakaryocyte differentiation and proliferation.

Key Findings on Biological Activity

- In Vitro Studies : Eltrombopag demonstrated significant TPO receptor activation, with an effective concentration (EC50) ranging from 0.1 to 0.27 μM. It induced the proliferation of TPO-dependent human megakaryocytic leukemia cell lines with an EC50 of 0.03 μM and promoted the differentiation of CD34+ progenitor cells into megakaryocytes .

- In Vivo Efficacy : In studies involving chimpanzees, eltrombopag administration resulted in a 1.3-2.4 fold increase in platelet counts after five daily doses of ≥5 mg/kg, indicating its effectiveness in stimulating platelet production .

- Species-Specific Activity : Eltrombopag's activity is limited to humans and chimpanzees due to differences in TPO receptor structure in other species, such as mice and rats, which do not respond to the drug even at high concentrations .

Absorption and Distribution

- Bioavailability : Eltrombopag has medium permeability and is classified as BCS Class 2/4, indicating variable absorption characteristics. It is primarily metabolized in the liver through oxidation and conjugation processes .

- Half-Life : The elimination half-life of eltrombopag is approximately 21-32 hours, allowing for once-daily dosing in clinical practice .

Excretion

- Approximately 59% of eltrombopag is excreted via feces, while around 31% is eliminated through urine as metabolites. Notably, eltrombopag itself is not detected in urine .

Chronic Immune Thrombocytopenic Purpura (ITP)

In clinical trials, eltrombopag has been shown to effectively increase platelet counts in patients with chronic ITP who have not responded adequately to other treatments. The ability to raise platelet levels allows for improved management of bleeding risks associated with this condition.

Hepatitis C

Eltrombopag is also used in patients with chronic hepatitis C undergoing antiviral therapy, where it helps manage thrombocytopenia that can complicate treatment regimens involving interferon .

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of eltrombopag against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Research indicates that eltrombopag may disrupt bacterial biofilms and inhibit bacterial growth without significant cytotoxicity to mammalian cells . This novel application suggests a broader therapeutic potential beyond its established uses.

Summary Table: Biological Activity Characteristics

| Characteristic | Details |

|---|---|

| Mechanism | TPO receptor agonist |

| Primary Uses | Chronic ITP, hepatitis C |

| EC50 for Megakaryocyte Proliferation | 0.03 μM |

| Half-Life | 21-32 hours |

| Excretion | 59% feces, 31% urine (metabolites only) |

| Species-Specific Activity | Effective in humans and chimpanzees only |

特性

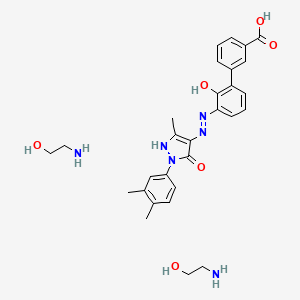

IUPAC Name |

2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMJHIKGMVJYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496775-62-3 | |

| Record name | Eltrombopag olamine [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid - 2-aminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTROMBOPAG OLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U07F515LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Eltrombopag olamine?

A1: this compound is a thrombopoietin receptor agonist. [, , , ] It binds to the thrombopoietin receptor on the surface of cells in the bone marrow, mimicking the action of the natural hormone thrombopoietin. [, , ] This binding stimulates the production and differentiation of megakaryocytes, the cells responsible for producing platelets. [, , ]

Q2: What are the downstream effects of this compound binding to the thrombopoietin receptor?

A2: The primary downstream effect of this compound binding is an increase in platelet production. [, , , ] This leads to an increase in platelet count in the blood, which is beneficial for patients with thrombocytopenia, a condition characterized by low platelet counts. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound is the bis(monoethanolamine) salt of Eltrombopag. The molecular formula of this compound is (C2H8NO)2 (C25H20N4O4) . Its molecular weight is 592.65 g/mol.

Q4: Are there any characteristic spectroscopic data available for this compound?

A4: Studies have reported that this compound exhibits a maximum absorbance wavelength (λmax) at 423nm in ethanol and at 247 nm in methanol. [, ] These wavelengths can be used for its detection and quantification via UV spectroscopy. [, ]

Q5: What formulation strategies are employed to improve the stability, solubility, or bioavailability of this compound?

A6: While specific formulation strategies for this compound are not detailed in the provided abstracts, research highlights that the drug is commercially available in tablet form. [, ] Developing stable formulations is crucial, especially given its instability under certain stress conditions.

Q6: What is known about the pharmacokinetics (ADME) of this compound?

A6: Specific details on the absorption, distribution, metabolism, and excretion of this compound are not provided in the abstracts.

Q7: What are the primary clinical applications of this compound?

A9: this compound is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts. [, , ] This includes its use in adults and children with chronic immune thrombocytopenic purpura (ITP) who haven't responded well to other treatments. Additionally, it's used to treat severe aplastic anemia, a condition where the bone marrow doesn't produce enough blood cells. this compound is also being investigated for its potential in treating other conditions, including chronic hepatitis C and various types of cancer. [, , ]

Q8: What analytical methods are commonly used to characterize and quantify this compound?

A10: UV spectroscopy and RP-HPLC are among the analytical methods employed for the characterization and quantification of this compound. [, , ] UV spectroscopy capitalizes on the drug's maximum absorbance at specific wavelengths, while RP-HPLC facilitates the separation and quantification of the drug and its impurities. [, , ]

Q9: How is the quality of this compound controlled during development and manufacturing?

A11: While specific details about the quality control processes for this compound aren't outlined in the abstracts, research emphasizes the importance of identifying and controlling impurities during manufacturing. These impurities, including this compound ester, 2-aminophenol analogue of Eltrombopag, 3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl dibenzoic acid, and 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid, can influence the quality and efficacy of the drug.

Q10: Are there any known cases of resistance to this compound therapy?

A12: Although the provided research doesn't delve into specific cases of this compound resistance, it's crucial to acknowledge that treatment resistance can arise with any drug. Further investigation is needed to understand potential resistance mechanisms and their implications for long-term treatment efficacy.

Q11: What are the potential long-term effects of this compound use?

A13: The long-term effects of this compound are still under investigation. Continuous monitoring and further research are necessary to fully elucidate the drug's safety profile over extended periods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。